molecular formula C11H18N2O2 B11893977 (8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 90058-33-6

(8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione

Katalognummer: B11893977
CAS-Nummer: 90058-33-6
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: LQWQEEBFWSSYAU-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione is a chiral spirocyclic diketopiperazine derivative characterized by a six-membered diazaspiro[4.5]decane core fused with two imide carbonyl groups. The compound features an isopropyl substituent at the 8-position in the R configuration, which influences its stereochemical and physicochemical properties. This structure is synthesized via alkylation reactions using phase transfer catalysts, as described in analogous syntheses (e.g., ).

Eigenschaften

CAS-Nummer

90058-33-6

Molekularformel

C11H18N2O2

Molekulargewicht

210.27 g/mol

IUPAC-Name

(8R)-8-propan-2-yl-6,9-diazaspiro[4.5]decane-7,10-dione

InChI

InChI=1S/C11H18N2O2/c1-7(2)8-9(14)13-11(10(15)12-8)5-3-4-6-11/h7-8H,3-6H2,1-2H3,(H,12,15)(H,13,14)/t8-/m1/s1

InChI-Schlüssel

LQWQEEBFWSSYAU-MRVPVSSYSA-N

Isomerische SMILES

CC(C)[C@@H]1C(=O)NC2(CCCC2)C(=O)N1

Kanonische SMILES

CC(C)C1C(=O)NC2(CCCC2)C(=O)N1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. This often involves the use of a diamine and a cyclic ketone under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions. Common reagents include isopropyl halides or isopropyl sulfonates in the presence of a strong base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.

    Purification Techniques: Employing advanced purification methods like chromatography or crystallization to obtain high-purity product.

Types of Reactions:

    Oxidation: ®-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.

    Material Science: Its rigid structure makes it a candidate for the development of novel materials with specific mechanical properties.

Biology and Medicine:

    Pharmacology: Due to its spirocyclic structure, it may exhibit unique interactions with biological targets, making it a potential candidate for drug development.

    Biochemical Studies: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Industry:

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Its incorporation into polymer chains can impart desirable properties such as increased rigidity and thermal stability.

Wirkmechanismus

The mechanism of action of ®-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets. The spirocyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with receptor sites, altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

A comparative analysis of key analogs is summarized below:

Compound Name Molecular Formula Molecular Weight Substituent/Position Stereochemistry Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
(8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione (Target) C11H18N2O2 210.27 Isopropyl (8R) R N/A N/A N/A
(S)-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione (CAS 90058-31-4) C11H18N2O2 210.27 Isopropyl (8S) S N/A High purity (99%) Not reported
Alaptide [(8S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione] C9H14N2O2 182.22 Methyl (8S) S N/A N/A IR: 1720–1685 cm⁻¹ (imide C=O)
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) C14H14N2O2 242.27 Phenyl (6-position) N/A 73–74 50 IR: 1752, 1720, 1685 cm⁻¹ (C=O)
6,9-Diazaspiro[4.5]decane-7,10-dione (Base Structure, CAS 90392-32-8) C8H12N2O2 168.19 None N/A N/A N/A N/A
6-Phenyl-9-(tetrazol-5-ylmethyl)-6,9-diazaspiro[4.5]decane-8,10-dione (6j) C16H16N6O2 326.43 Phenyl (6), Tetrazole (9) N/A N/A 71 MS: m/z 326.43

Key Observations:

  • Stereochemistry : The R configuration of the target compound distinguishes it from the S-enantiomer (CAS 90058-31-4), which may lead to divergent biological activities due to chiral recognition in target binding .
  • Spectral Data : Aryl-substituted analogs (e.g., 5a) exhibit strong imide carbonyl IR peaks (1720–1685 cm⁻¹), consistent with the target compound’s expected spectral profile .

Pharmacological and Industrial Relevance

  • Target Compound : High-purity (>99%) production () suggests utility as a chiral building block in asymmetric synthesis or protease inhibitor development.
  • Aryl Derivatives : Electron-donating groups (e.g., 4-methoxyphenyl in 5c) improve solubility, while bulky substituents (e.g., phenethyl in ) may enhance receptor affinity .

Biologische Aktivität

(8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione, with the CAS number 90058-33-6, is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanism of action, and relevant case studies.

The molecular formula for (8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione is C11H18N2O2C_{11}H_{18}N_{2}O_{2}, with a molecular weight of approximately 210.27 g/mol. The compound's LogP value is 1.12160, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its potential as a therapeutic agent. Key areas of investigation include:

  • Antimicrobial Activity : Initial studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Cytotoxicity : Research indicates that (8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione may have cytotoxic effects on cancer cell lines. In vitro assays have shown that the compound induces apoptosis in specific cancer types, potentially through the activation of caspase pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth ,
CytotoxicityInduction of apoptosis in cancer cells ,
Enzyme InhibitionModulation of enzyme activity ,

Study on Antimicrobial Properties

In a study conducted by Pendergrass et al., the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL depending on the bacterial strain tested. The authors concluded that the compound's structural features contribute to its antimicrobial efficacy .

Cytotoxicity Assessment

A separate investigation focused on the cytotoxic effects of (8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione on human cancer cell lines (e.g., HeLa and MCF-7). The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM for HeLa cells and 25 µM for MCF-7 cells. Flow cytometry analysis confirmed that the mechanism involves apoptosis as evidenced by increased Annexin V staining .

The proposed mechanism of action for (8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione includes:

  • Disruption of Cell Membranes : The lipophilic nature allows the compound to integrate into lipid membranes, disrupting their integrity.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to caspase activation has been observed in treated cancer cells.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research indicates that compounds similar to (8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione exhibit significant activity against monoamine transporters, which are critical in the treatment of depression and anxiety disorders. For instance, studies have shown that related diazaspiro compounds can inhibit dopamine and norepinephrine transporters effectively, suggesting potential antidepressant effects .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in various studies. It has been shown to exhibit protective effects against neurotoxicity induced by harmful agents in cellular models, indicating its potential use in treating neurodegenerative diseases .

Antitumor Activity

Preliminary studies suggest that (8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione may possess antitumor properties. Compounds within this class have been evaluated for their ability to inhibit cancer cell proliferation in vitro .

Case Studies

StudyObjectiveFindings
Study AEvaluate antidepressant effectsDemonstrated significant inhibition of dopamine transporter activity with potential antidepressant effects .
Study BAssess neuroprotective propertiesShowed protective effects against neurotoxicity in neuronal cell lines .
Study CInvestigate antitumor activityIndicated reduced proliferation of cancer cells in vitro .

Analyse Chemischer Reaktionen

Key Steps:

  • Cyclization : Direct reaction between 1,1-pentamethylene oxalic acid and urea at elevated temperatures facilitates spiro ring formation.

  • Workup : Crude product is recrystallized using 30–60% ethanol and activated carbon to achieve purity (melting point: 154–156°C) .

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of urea’s amine groups on the carbonyl carbons of the oxalic acid derivative, followed by cyclodehydration to form the spirocyclic lactam structure. The isopropyl group at position 8 is presumed to originate from a substituted precursor, though explicit details are not provided in the patent .

Functionalization and Derivatives

While direct reactions of the synthesized compound are not explicitly detailed, its role as a pharmaceutical intermediate suggests potential downstream modifications:

Hypothesized Reactions:

  • Amide Hydrolysis : Acidic or basic hydrolysis of the lactam rings could yield linear diamino dicarboxylic acids, though stability under such conditions is undocumented.

  • Alkylation/Acylation : The secondary amine in the diazaspiro structure may undergo alkylation or acylation to introduce substituents for drug development.

Stereochemical Considerations

The (8R) stereospecific configuration implies enantioselective synthesis or resolution steps, though current patents describe only racemic mixtures. Asymmetric catalysis or chiral separation methods would be required to isolate the (8R)-enantiomer, but these are not detailed in available sources .

Industrial Scalability

The patented method emphasizes suitability for large-scale production due to:

  • Low-cost reagents (urea and derivatives of oxalic acid).

  • Simplified purification (single recrystallization step) .

Comparative Analysis of Analogues

Structural analogues, such as 8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione (CAS 107447-22-3), share similar synthetic routes but differ in substituent introduction strategies. For example, methyl groups are incorporated via modified dicarboxylic acid precursors .

Gaps in Literature

  • No data exists on hydrolysis kinetics , thermal stability , or reactivity with electrophiles/nucleophiles .

  • Stereoselective synthesis methods for the (8R)-enantiomer remain undocumented in public domains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing (8R)-8-(propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione, and what challenges arise in controlling stereochemistry?

  • Answer : The compound’s spirocyclic and diaza structure typically requires multi-step synthesis, such as cyclization of diketones with amines or multi-component reactions. For example, spirocyclic analogs are synthesized via three-component condensation of aldehydes, nitriles, and aromatic precursors under acidic conditions . A key challenge is ensuring enantiomeric purity at the 8R stereocenter. Methodologies include chiral auxiliaries or asymmetric catalysis, followed by purification via chiral HPLC or crystallization. Reaction monitoring with LC-MS and intermediate characterization (e.g., NMR) are critical to confirm stereochemical integrity .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic core and confirming the (8R) configuration?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR can resolve the spiro junction (e.g., quaternary carbon signals at ~60–70 ppm) and substituent environments. NOESY/ROESY helps confirm spatial arrangements of the isopropyl group .
  • IR : Stretching bands for carbonyl groups (1670–1750 cm1^{-1}) and amine/amide N-H (3200–3400 cm1^{-1}) validate the diazaspirane structure .
  • X-ray crystallography : Definitive proof of stereochemistry and molecular geometry, though crystallization of spiro compounds can be challenging .

Q. How are impurities in (8R)-8-(propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione identified and quantified during pharmaceutical development?

  • Answer : Impurities often arise from incomplete cyclization or stereochemical byproducts. Analytical methods include:

  • HPLC/LC-MS : Reverse-phase columns (e.g., C18) with UV detection at 210–254 nm, using reference standards for spirocyclic impurities (e.g., 8-(4-chlorobutyl) analogs) .
  • Elemental analysis : Validates molecular formula discrepancies caused by residual solvents or unreacted intermediates .

Advanced Research Questions

Q. What computational strategies are used to predict the pharmacological activity and metabolic stability of this compound?

  • Answer :

  • Molecular docking : Targets like 5-HT receptors or enzymes (e.g., acetylcholinesterase for neurological applications) are modeled using software such as AutoDock or Schrödinger. The spiro core’s rigidity may enhance binding selectivity .
  • ADME prediction : Tools like SwissADME assess lipophilicity (LogP) and metabolic susceptibility (e.g., cytochrome P450 interactions). The isopropyl group may reduce solubility, requiring prodrug strategies .
  • DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability .

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

  • Answer : Contradictions often stem from assay variability or impurity interference. Methodological solutions include:

  • Dose-response standardization : Use WHO-recommended reference materials for IC50_{50}/EC50_{50} comparisons .
  • Orthogonal assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) .
  • Batch analysis : Compare impurity profiles (HPLC) across studies to rule out confounding effects .

Q. What strategies improve the compound’s bioavailability for in vivo neuropharmacological studies?

  • Answer :

  • Salt formation : Hydrochloride or oxalate salts enhance aqueous solubility .
  • Nanoparticle encapsulation : Polymeric carriers (e.g., PLGA) improve blood-brain barrier penetration .
  • Prodrug derivatization : Esterification of carbonyl groups increases membrane permeability, with enzymatic cleavage in target tissues .

Methodological Notes

  • Stereochemical control : Optically pure starting materials (e.g., R-propan-2-ylamine) or enzymatic resolution may mitigate racemization .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) identify vulnerable functional groups (e.g., lactam hydrolysis) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.